molecular formula C20H21N3O3S B267513 N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea

N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea

Cat. No. B267513
M. Wt: 383.5 g/mol
InChI Key: KXEMICBAYJEYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea, also known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Biochemical and Physiological Effects
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and antioxidant activity. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been found to have a protective effect on the liver, as well as a potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its ability to inhibit cancer cell growth, which makes it a useful tool for cancer research. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying the effects of inflammation and oxidative stress on various biological processes. However, one of the limitations of using N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea. One area of research could be focused on further understanding the mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea, which could lead to the development of more targeted and effective treatments for cancer and other diseases. Another area of research could be focused on developing new derivatives of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea with improved efficacy and reduced toxicity. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea could be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea involves a multi-step reaction process that begins with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. The resulting compound is then reacted with thiourea to form 4-nitrophenylacetylthiourea. The final step involves the reduction of the nitro group to an amino group using sodium dithionite to form N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has been found to have potential applications in various fields of scientific research. One of the primary applications of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.

properties

Product Name

N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C20H21N3O3S/c24-18(13-15-5-2-1-3-6-15)22-20(27)21-17-8-4-7-16(14-17)19(25)23-9-11-26-12-10-23/h1-8,14H,9-13H2,(H2,21,22,24,27)

InChI Key

KXEMICBAYJEYLX-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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